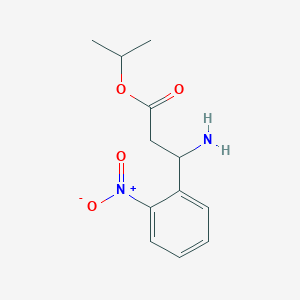

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

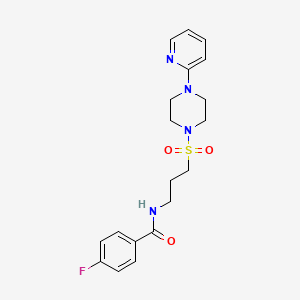

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate is a chemical compound with the molecular formula C12H16N2O4 . It has a molecular weight of 252.27 .

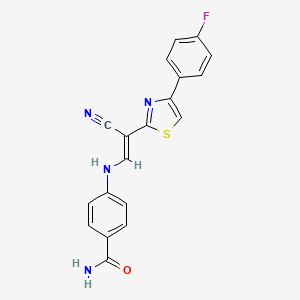

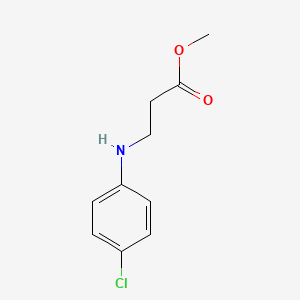

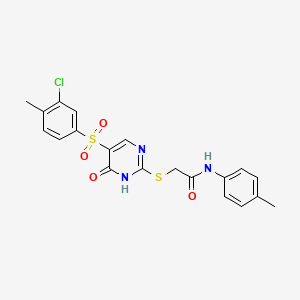

Molecular Structure Analysis

The molecular structure of this compound consists of a propan-2-yl group (isopropyl group), an amino group, and a 2-nitrophenyl group attached to a propanoate backbone .Physical And Chemical Properties Analysis

This compound is a solid compound . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Scientific Research Applications

Fluorescent Biomarkers Development

One of the applications involves the synthesis of amphiphilic triazoanilines from industrial waste (cardanol and glycerol) for use as fluorescent biomarkers. These compounds, including analogs of the target molecule, have demonstrated low acute toxicity to various biological models, suggesting their potential for safe use in monitoring biodiesel quality while promoting environmental health (Pelizaro et al., 2019).

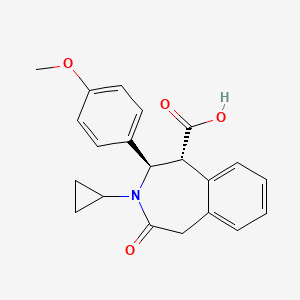

Chemical Synthesis and Stereochemistry

Another study focused on the synthesis, resolution, and absolute configuration assignment of 2-(α-hydroxy)aryl acrylate esters, which are structurally related to the target compound. This research highlights the importance of stereochemistry in the synthesis of complex organic molecules (Drewes et al., 1992).

Antioxidant, Anti-inflammatory, and Antiulcer Activity

Research has also been conducted on the synthesis of novel compounds conjugated with amino acids and their evaluation for antioxidant, anti-inflammatory, and antiulcer activities. These studies indicate the potential therapeutic applications of derivatives of the target compound (Subudhi & Sahoo, 2011).

Corrosion Inhibition

Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to the target molecule, has been studied as an effective corrosion inhibitor for copper alloys. The research demonstrates the compound's ability to form protective inhibiting deposits, thus mitigating corrosion in chloride solutions (Nam et al., 2016).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of chalcone derivatives has been investigated, highlighting the influence of intramolecular charge transfer interactions on the stability and fluorescence of these compounds. Such research contributes to the understanding of how derivatives of the target compound behave under various conditions (Kumari et al., 2017).

properties

IUPAC Name |

propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8(2)18-12(15)7-10(13)9-5-3-4-6-11(9)14(16)17/h3-6,8,10H,7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDSCYOUHQUYRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)

![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)

![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)

![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)

![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)